molecular formula C17H18ClN3S B2519335 N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216706-17-0

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2519335
CAS No.: 1216706-17-0
M. Wt: 331.86
InChI Key: KFYOXALJSPWJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a fused tricyclic scaffold comprising a benzo[4,5]thiophene ring, a tetrahydro-pyrimidine moiety, and a p-tolyl substituent at the 4-position. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies . This compound is synthesized via nucleophilic substitution reactions, where the 4-chloro precursor reacts with p-toluidine under reflux conditions, followed by HCl salt formation . Key structural features include:

  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core: Provides rigidity and planar geometry for target binding.
  • Hydrochloride salt: Improves aqueous solubility for in vitro and in vivo applications .

Properties

IUPAC Name

N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.ClH/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16;/h6-10H,2-5H2,1H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYOXALJSPWJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on various studies, focusing on antimalarial, antiproliferative, and other therapeutic potentials.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core, which is known for its structural versatility and biological significance. The synthesis typically involves microwave-enhanced methods or multicomponent reactions to yield derivatives with varying substituents that influence their biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃S
Molecular Weight345.87 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. A series of derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • IC₅₀ Values : Compounds derived from this scaffold exhibited IC₅₀ values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of P. falciparum .
  • Mechanism of Action : The compounds demonstrated efficacy by disrupting the parasite's lifecycle, potentially through inhibition of specific enzymes or pathways critical for its survival.

Case Study: In Vitro Evaluation

In a study involving 16 synthesized derivatives, two compounds (F4 and F16) showed particularly promising antiplasmodial activity and were further assessed for cytotoxicity against human cell lines .

Antiproliferative Effects

The antiproliferative effects of this compound have been explored extensively in cancer research.

Table 2: Antiproliferative Activity

CompoundCell LineIC₅₀ (nM)
F4MDA-MB-435 (Breast)19
F16A549 (Lung)<40
F1HepG2 (Liver)53

The compound was shown to induce microtubule depolymerization and inhibit cell proliferation effectively. Notably, compound F4 was identified as a potent inhibitor that circumvents drug resistance mechanisms commonly seen in cancer therapies .

In Vivo Studies

In xenograft models using MDA-MB-435 cells, compound F4 was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant tumor growth inhibition compared to control groups .

Additional Biological Activities

Beyond antimalarial and anticancer properties, the thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:

  • Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory : Compounds have been evaluated for their potential to reduce inflammation in cellular models.
  • Antiviral : Certain derivatives demonstrated inhibitory effects against viral infections .

Table 3: Summary of Biological Activities

Activity TypeDescription
AntimalarialEffective against P. falciparum
AnticancerPotent inhibitors in various cancer cell lines
AntimicrobialActive against multiple bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized using microwave-enhanced techniques that yield moderate to good results. The synthesis involves the reaction of specific precursors under controlled conditions, which has been shown to enhance efficiency and reduce reaction times significantly. The structure-activity relationship (SAR) studies have revealed that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to improved biological activities .

Cytotoxic Activity

Research has demonstrated that derivatives of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine exhibit notable cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)16.06 ± 0.09
HepG2 (Liver)15.01 ± 0.31
CT26 (Colon)11.38 ± 0.44

Among these compounds, some have shown superior activity compared to standard treatments like Erlotinib hydrochloride. This suggests potential for development as new antitumor agents.

Antitubercular Activity

Another significant application of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is in the treatment of tuberculosis. Studies have shown that certain derivatives possess considerable activity against Mycobacterium tuberculosis:

Compound Activity Comparison
Compound ASuperior to IsoniazidEffective against non-replicative MTB
Compound BComparable to RifampicinTargeting energy metabolism pathways

The mechanism involves the inhibition of cytochrome bd oxidase (Cyt-bd), which disrupts energy metabolism in the bacteria and leads to cell death .

Antimalarial Evaluation

Recent studies have also explored the antimalarial potential of derivatives derived from this compound. A series of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were evaluated for their activity against Plasmodium falciparum, with some exhibiting IC50 values as low as 0.74 µM against chloroquine-resistant strains:

Compound IC50 (µM) Target Strain
Compound F40.75W2 strain
Compound F160.74W2 strain

These findings indicate promising avenues for developing new antimalarial therapies based on this scaffold .

Chemical Reactions Analysis

Cyclization to Thieno[2,3-d]pyrimidin-4-one

Intermediate (1) undergoes cyclization with formamide under reflux to yield 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one (2) .

Key Parameters

  • Temperature: 120–140°C

  • Time: 6–8 hours

  • Yield: 70–85%

Chlorination with POCl₃

The 4-ketone group in (2) is replaced by chlorine using phosphorus oxychloride (POCl₃), producing 4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (3) .

Optimized Conditions

ParameterValue
POCl₃ (equivalents)18.9 eq
TemperatureReflux (110–120°C)
Time4–12 hours
Yield40–80%

Nucleophilic Substitution with p-Toluidine

The chloride in (3) is displaced by p-toluidine under microwave-assisted conditions to form N-(p-tolyl)-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-amine (4) .

Microwave Protocol

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 140°C

  • Time: 10–15 minutes

  • Yield: 58–73%

Mechanism : Acid-catalyzed Dimroth rearrangement facilitates aryl amine attachment at the 4-position .

Hydrochloride Salt Formation

The free base (4) is treated with HCl gas in ethanol to precipitate the hydrochloride salt .

Crystallization

  • Solvent: Ethanol/water mixture

  • Purity: >95% (confirmed by HPLC)

  • Molecular Weight: 331.9 g/mol

Biological Derivatization Reactions

The hydrochloride salt serves as a precursor for further modifications:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl in 5a) increase reactivity in nucleophilic substitution but may reduce lipophilicity. Conversely, electron-donating groups (e.g., 4-OCH3 in 8) enhance metabolic stability .
  • Synthetic Yields : Bulky substituents (e.g., tert-butylisoxazole in 9a) require optimized conditions due to steric hindrance, yielding 72% . Lower yields for benzoimidazole derivatives (12% for 38) suggest challenges in coupling heteroaromatic amines .

Key Observations :

  • Anticancer Potential: The p-tolyl derivative (3c) shows apoptosis-inducing effects in breast cancer models, though exact IC50 values are undisclosed .
  • Antiviral Activity : The 4-methoxyphenyl derivative (8) inhibits HCV replication (EC50 = 2.1 µM), attributed to its N4-methyl group enhancing target binding .
  • Anti-Tubercular Activity: Morpholine-substituted derivatives (e.g., 9d) exhibit high potency against non-replicating Mycobacterium tuberculosis (MIC = 0.73 µg/mL) .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Physicochemical Parameters

Compound Name LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors
Compound 3c (p-Tolyl hydrochloride) 3.2 385.89 3 1
Compound 5a (4-Cl, 7-CH3) 3.8 356.87 3 1
Compound 8 (4-OCH3, N4-CH3, 2-CH3) 2.9 339.44 4 0
Compound 9d (Morpholine derivative) 2.1 319.44 4 0

Key Observations :

  • Lipophilicity : The 4-chlorophenyl derivative (5a) has higher LogP (3.8), favoring membrane penetration but risking higher metabolic clearance .
  • Hydrogen Bonding : Compounds with morpholine (9d) or methoxy groups (8) exhibit increased hydrogen bond acceptors, improving solubility and target affinity .

Q & A

Q. What are the standard synthetic routes for N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. For example, refluxing a chlorinated thienopyrimidine precursor (e.g., 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) with p-toluidine in toluene under acidic conditions (1–2 drops of HCl) for 6 hours yields the target compound. Purification is achieved using flash column chromatography (FCC) with solvents like ethyl acetate/hexane, producing crystalline solids with yields ~71% and melting points of 140–142°C .

Q. How is structural characterization performed for this compound?

Characterization involves:

  • 1H/13C NMR : Key peaks include aromatic protons (δ8.12–8.15 ppm for pyrimidine C-H) and aliphatic protons (δ1.62–2.98 ppm for cyclohexane protons). The p-tolyl methyl group appears at δ2.13–2.30 ppm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: ~62%, H: ~6%, N: ~17%) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 328 for the free base) confirm the molecular formula .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., toluene, dichloroethane) with acidic catalysts (HCl) are preferred for nucleophilic substitution. Pyridine is used as a base in cyclization reactions to neutralize byproducts .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this scaffold?

Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from 96 hours to <6 hours, as demonstrated in similar thienopyrimidine systems .
  • Solvent selection : Refluxing in 1,4-dioxane instead of toluene improves cyclization efficiency (e.g., 75% yield for intermediate formation) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for complex analogs .

Q. How do substituents on the p-tolyl group affect biological activity?

Structure-activity relationship (SAR) studies show:

  • Electron-donating groups (e.g., methoxy) enhance EGFR inhibition (IC50 < 1 µM in some derivatives) by improving hydrophobic interactions .
  • Bulky substituents reduce dopamine D2 receptor binding affinity due to steric hindrance, as seen in analogs with tert-butyl groups .
  • Halogenation (e.g., chloro) increases apoptotic activity in cancer cells by upregulating caspase-3 .

Q. How can computational methods guide the design of analogs with improved potency?

  • Molecular docking : MOE or Maestro software with AMBER99 force fields identifies binding poses in targets like EGFR or HCV NS5B polymerase. For example, docking reveals hydrogen bonds between the pyrimidine NH and kinase active-site residues .
  • DFT simulations : Predict electron density distribution to optimize π-π stacking interactions in microtubule-targeting derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. How to resolve contradictions in biological data across similar derivatives?

  • Dose-response profiling : Compare EC50 values under standardized assays (e.g., MTT for cytotoxicity) .
  • Off-target screening : Use kinase profiling panels to identify non-specific effects (e.g., inhibition of VEGFR2 vs. EGFR) .
  • Metabolic stability tests : Liver microsome assays differentiate true activity from artifactually high in vitro potency due to poor metabolic clearance .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

ParameterStandard Method Optimized Method
SolventToluene1,4-Dioxane
CatalystHClPyridine
Reaction Time6 hours10 hours
Yield71%66–75%

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)
Pyrimidine C2-H8.12–8.15
p-Tolyl methyl2.13–2.30
Cyclohexane protons1.62–2.98 (m)

Q. Table 3: Biological Activity Trends

SubstituentTargetEffect
Methoxy (p-OCH3)EGFRIC50: 0.8 µM
Chloro (p-Cl)Caspase-3Activation: 3.5-fold ↑
tert-ButylDopamine D2Ki: >10 µM (antagonist loss)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.